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Compound of Interest

Compound Name: (R)-MPH-220

Cat. No.: B12384231 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the

differential potency of the stereoisomers of the selective myosin-2 inhibitor, MPH-220.

Introduction
MPH-220 is a novel, orally active, and selective inhibitor of fast skeletal muscle myosin-2,

showing promise as a therapeutic agent for spasticity and muscle stiffness.[1][2] As a chiral

molecule, MPH-220 exists as two enantiomers: (R)-MPH-220 and (S)-MPH-220. In

stereochemistry, enantiomers can exhibit significantly different pharmacological activities. This

guide provides a comprehensive comparison of the potency of (R)- and (S)-MPH-220,

supported by available experimental data, to inform research and development in this area.

The primary mechanism of action for MPH-220 is the direct inhibition of myosin, the motor

protein responsible for muscle contraction.[1][3]

Comparative Potency of (R)- and (S)-MPH-220
Experimental evidence strongly indicates that the (S)(−) enantiomer of MPH-220 is significantly

more potent as a muscle relaxant than the (R)(+) enantiomer.[1][4] Studies have described the

S(-) enantiomer as "drastically more effective" in its therapeutic action.[1] This difference in

potency is attributed to the stereospecific interaction with the myosin motor domain.
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In vivo studies in animal models have demonstrated a clear distinction in the muscle-relaxant

effects of the two enantiomers. Oral administration of the S(-) enantiomer resulted in a more

pronounced reduction in muscle force compared to the racemic mixture, while the R(+)

enantiomer was found to be substantially weaker.

Enantiomer/Mixture
Maximum Hindleg Force
Reduction

Relative Potency

(S)-MPH-220 70% High

Racemic MPH-220 40% Moderate

(R)-MPH-220
Fourfold weaker than S(-)

enantiomer
Low

Note: The data presented is based on in vivo studies in rats as described in available research.

Specific IC50 or EC50 values for the individual enantiomers in biochemical assays are not

publicly available at this time.

The prolonged muscle relaxation effect, lasting more than 10 hours, was noted for the active

S(-) enantiomer, highlighting its potential for pharmacological development.[1][4] The weaker

effect of the R(+) enantiomer is further explained by its significantly lower accumulation in

skeletal muscle tissue.[1][3]

Experimental Protocols
The following are detailed descriptions of the likely experimental methodologies employed to

assess the potency of the MPH-220 enantiomers, based on standard practices in the field and

information from related research.

Actin-Activated Myosin ATPase Inhibition Assay
This in vitro assay is fundamental for determining the direct inhibitory effect of compounds on

the enzymatic activity of myosin, which correlates with its motor function.

Objective: To quantify the inhibition of the actin-activated ATPase activity of fast skeletal

myosin-2 by (R)- and (S)-MPH-220.
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Materials:

Purified fast skeletal muscle myosin-2

Actin

ATP (adenosine triphosphate)

Assay buffer (e.g., containing KCl, MgCl2, and a buffering agent like MOPS or HEPES)

(R)-MPH-220 and (S)-MPH-220 stock solutions

Phosphate detection reagent (e.g., malachite green) or a coupled enzyme system for ADP

detection.

Procedure:

Preparation of Reagents: Prepare serial dilutions of (R)- and (S)-MPH-220 in the assay

buffer. Prepare a reaction mixture containing actin and myosin in the assay buffer.

Incubation: Aliquot the reaction mixture into a multi-well plate. Add the different

concentrations of the (R)- and (S)-MPH-220 enantiomers to the wells. Include control wells

with no inhibitor.

Initiation of Reaction: Initiate the ATPase reaction by adding a known concentration of ATP to

all wells.

Measurement of ATPase Activity: Incubate the plate at a controlled temperature (e.g., 25°C

or 37°C). The rate of ATP hydrolysis is determined by measuring the amount of inorganic

phosphate (Pi) or ADP produced over time. This can be done using a colorimetric method for

Pi or a fluorescence-based assay for ADP.

Data Analysis: Plot the rate of ATPase activity against the logarithm of the inhibitor

concentration. The IC50 value, which is the concentration of the inhibitor that causes 50%

inhibition of the maximal ATPase activity, is then calculated using a suitable curve-fitting

model (e.g., a four-parameter logistic equation).
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Actin-Activated Myosin ATPase Inhibition Assay Workflow.

In Vivo Hindleg Isometric Force Measurement
This in vivo assay directly measures the physiological effect of the compounds on muscle

function in a living animal model.

Objective: To assess the muscle relaxant effect of orally administered (R)- and (S)-MPH-220 by

measuring the isometric force of the hindleg muscles in rats.

Materials:

Male Wistar or Sprague-Dawley rats

(R)-MPH-220 and (S)-MPH-220 formulations for oral administration

Anesthesia (e.g., isoflurane)

Force transducer

Stimulating electrodes
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Data acquisition system

Procedure:

Animal Preparation: Anesthetize the rat and securely fix it to a platform. The foot of the

hindleg to be tested is attached to a force transducer.

Nerve Stimulation: Place stimulating electrodes to activate the nerves innervating the hindleg

muscles (e.g., the sciatic nerve).

Baseline Force Measurement: Elicit maximal isometric muscle contraction by delivering a

supramaximal electrical stimulus to the nerve and record the baseline force.

Drug Administration: Administer a specific dose of (R)-MPH-220, (S)-MPH-220, or the

racemic mixture orally.

Post-Dose Force Measurement: At various time points after administration, repeat the

electrical stimulation to induce maximal isometric contractions and record the force

generated.

Data Analysis: Express the force generated at each time point as a percentage of the

baseline force. Plot the percentage of force reduction against time for each enantiomer and

the racemic mixture to compare their efficacy and duration of action.

Animal Preparation Force Measurement Data Analysis
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Hindleg to Force Transducer

Place Stimulating
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Measure Baseline
Isometric Force Administer (R)- or (S)-MPH-220 Measure Force at

Multiple Time Points
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In Vivo Hindleg Isometric Force Measurement Workflow.
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MPH-220 acts directly on the final effector protein in muscle contraction, myosin, bypassing the

central nervous system. This direct mechanism of action is a key feature of its pharmacological

profile.
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Mechanism of Action of (S)-MPH-220 in Muscle Contraction.

Conclusion
The available data conclusively demonstrate a significant difference in the potency of the (R)-

and (S)-enantiomers of MPH-220. The (S)-enantiomer is the eutomer, exhibiting substantially
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greater muscle relaxant activity than the (R)-enantiomer. This stereoselectivity is a critical

consideration for the future clinical development of MPH-220 as a therapeutic agent for

conditions involving muscle spasticity. Further research providing specific quantitative

measures of potency, such as IC50 values from in vitro assays, would be beneficial for a more

detailed comparative assessment. The direct, peripheral mechanism of action on the myosin

motor protein positions MPH-220 as a promising candidate for targeted muscle relaxation with

a potentially favorable side-effect profile compared to centrally acting muscle relaxants.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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